1-(4-butoxybenzyl)piperidine
Description
1-(4-Butoxybenzyl)piperidine is a piperidine derivative featuring a butoxybenzyl substituent at the nitrogen atom. Piperidine derivatives are widely studied due to their versatile pharmacological and chemical properties, including enzyme inhibition, receptor modulation, and metabolic stability.
Properties
IUPAC Name |
1-[(4-butoxyphenyl)methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-2-3-13-18-16-9-7-15(8-10-16)14-17-11-5-4-6-12-17/h7-10H,2-6,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROCMWDUEJFAFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Electronic Comparisons with Analogous Piperidine Derivatives
Substituent Effects on Conformation and Reactivity
- 1-(3-Phenylbutyl)piperidine (): This compound exhibits variable binding orientations in S1R ligand studies. Its 3-phenylbutyl group allows displacement toward helices α4/α5 or opposite orientations, depending on hydrophobic substituent size. Larger substituents (e.g., at position 4 of piperidine) improve fit within hydrophobic cavities .
- 1-Benzyl-4-substituted Piperidines (): Bulky para-substituents (e.g., benzylsulfonyl groups) on the benzamide moiety enhance acetylcholinesterase (AChE) inhibition. For example, compound 21 (1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine) shows an IC50 of 0.56 nM, attributed to optimized steric and electronic interactions with AChE .
- N-Phenylpiperidine vs. N-Phenylpyrrolidine (): The six-membered piperidine ring exhibits weaker electron-donating effects compared to the five-membered pyrrolidine ring. This difference arises from reduced nN→π conjugation in piperidine due to its chair conformation rigidity, as evidenced by <sup>13</sup>C-NMR and UV spectral data .
Enzyme Inhibition
Receptor Interactions
- S1R Ligands (): 1-(3-Phenylbutyl)piperidine derivatives maintain salt-bridge interactions with Glu172 in S1R but exhibit RMSD variations (>2.5–4.0 Å) depending on substituent size and orientation .
- AMPA Receptor Modulators (): 1-(1,3-Benzodioxol-5-ylcarbonyl)piperidine derivatives (e.g., 5b ) demonstrate anti-fatigue activity via AMPA receptor affinity, highlighting the role of aromatic carbonyl groups in receptor binding .
Analgesic and Metabolic Effects
- Phencyclidine (PCP) Derivatives (): 1-(1-Phenylcyclohexyl)piperidine (PCP) and its methoxy-tetralyl analog show analgesic effects in tail immersion tests, though piperidine ring substitutions influence potency and metabolic stability .
Pharmacological and Therapeutic Implications
- Metabolic Stability : The butoxy group in this compound may improve metabolic stability compared to shorter alkoxy chains (e.g., methoxy or ethoxy), as seen in related compounds .
- Selectivity : Bulky substituents (e.g., benzylsulfonyl in compound 21 ) enhance selectivity for AChE over butyrylcholinesterase (18,000-fold selectivity) , suggesting that 4-butoxybenzyl substitution could similarly fine-tune target specificity.
- Toxicity Considerations : Piperidine derivatives with structural alerts (e.g., 1-(1-oxo-3-phenyl-2-propenyl)-piperidine in ) may exhibit toxicity risks, emphasizing the need for substituent optimization in drug design .
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